Chlorhydrate de 2-amino-2-méthyl-1-propanol

Vue d'ensemble

Description

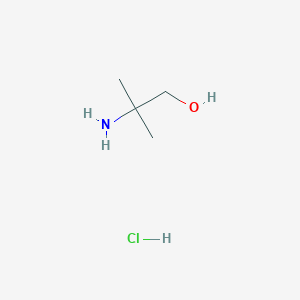

2-Amino-2-methyl-1-propanol hydrochloride is a chemical compound with the molecular formula C₄H₁₁NO·HCl. It is a derivative of 2-amino-2-methyl-1-propanol, where the hydrochloride salt form enhances its stability and solubility. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-Amino-2-methyl-1-propanol hydrochloride has a wide range of scientific research applications:

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic reagents.

Mécanisme D'action

Target of Action

2-Amino-2-methyl-1-propanol hydrochloride, also known as AMP hydrochloride, is a versatile compound used in various chemical reactions . Its primary targets are often carboxylic acids, which it can derivatize for gas chromatography (GC) analysis . It also reacts with acyl chlorides to form oxazolines .

Mode of Action

AMP hydrochloride interacts with its targets through chemical reactions. For instance, it can react with acyl chlorides to form oxazolines . This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by ring closure to form the oxazoline .

Biochemical Pathways

The formation of oxazolines from AMP hydrochloride and acyl chlorides is a key step in the synthesis of 2-oxazolidinones . These compounds are important in medicinal chemistry and have applications in the synthesis of various pharmaceuticals .

Pharmacokinetics

It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting that its metabolic products could have significant bioavailability.

Result of Action

The primary result of AMP hydrochloride’s action is the formation of new compounds through chemical reactions. For example, it can form 2-oxazolidinones when reacted with carbon monoxide in the presence of salen-cobalt catalysts . These compounds have various applications in medicinal chemistry .

Action Environment

The action of AMP hydrochloride is influenced by various environmental factors. For instance, its reactivity can be affected by temperature and pressure . It’s also important to prevent its contact with strong oxidizing agents, as this could lead to decomposition or the formation of hazardous substances . The compound should be stored in a cool, dry, and well-ventilated place .

Analyse Biochimique

Biochemical Properties

1-Propanol, 2-amino-2-methyl-, hydrochloride plays a significant role in various biochemical reactions. It acts as a pH balancer in enzyme assays and other biochemical processes. This compound interacts with enzymes such as alkaline phosphatase, where it serves as a component in enzyme assays to screen for enzyme activity . Additionally, it can interact with proteins and other biomolecules through its amine and alcohol groups, forming hydrogen bonds and ionic interactions that stabilize enzyme-substrate complexes.

Cellular Effects

1-Propanol, 2-amino-2-methyl-, hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in studies involving sarcoma osteogenic (SaOS-2) cells to screen for alkaline phosphatase activity . The compound’s ability to penetrate cell membranes and interact with intracellular components allows it to modulate cellular functions and biochemical pathways.

Molecular Mechanism

The molecular mechanism of 1-Propanol, 2-amino-2-methyl-, hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and ionic interactions, leading to enzyme inhibition or activation. Its amine group can participate in acid-base reactions, neutralizing acids to form salts and water . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propanol, 2-amino-2-methyl-, hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can remain stable under certain conditions, but its long-term effects on cellular function need to be monitored. For example, its use as a buffering agent in membrane applications has demonstrated its effectiveness in enhancing the performance and stability of membrane contactor applications .

Dosage Effects in Animal Models

The effects of 1-Propanol, 2-amino-2-methyl-, hydrochloride can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is important to consider potential toxic or adverse effects at high doses. The compound’s phototoxic effect, which allows it to interact and penetrate above the sebum layer, suggests that dosage levels should be carefully controlled to avoid adverse reactions .

Metabolic Pathways

1-Propanol, 2-amino-2-methyl-, hydrochloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its use in the preparation of PTMSP/PVTMS blend membranes demonstrates its role in enhancing the performance and stability of membrane contactor applications . Additionally, its interactions with metabolic enzymes can affect the overall metabolic processes within cells.

Transport and Distribution

The transport and distribution of 1-Propanol, 2-amino-2-methyl-, hydrochloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Its interactions with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

1-Propanol, 2-amino-2-methyl-, hydrochloride can localize to specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, its use in the development of sensing platforms for environmental monitoring highlights its ability to interact with specific cellular components and modulate their functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-methyl-1-propanol involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps :

Combination Reaction: Isobutene, chlorine, and methyl cyanide react in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.

First Hydrolysis: Adding water to N-[1-(chloromethyl)propyl] acetyl chloroamine results in the formation of N-[1-(chloromethyl)propyl] acetamide.

Second Hydrolysis: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields 2-amino-2-methyl-1-propanol.

Industrial Production Methods: The industrial production of 2-amino-2-methyl-1-propanol follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-methyl-1-propanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reactions: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparaison Avec Des Composés Similaires

2-Amino-2-methyl-1-propanol: The parent compound without the hydrochloride salt form.

2-Amino-2-methyl-1,3-propanediol: A similar compound with an additional hydroxyl group.

2-Dimethylaminoethanol: A related compound with a dimethylamino group instead of an amino group.

Uniqueness: 2-Amino-2-methyl-1-propanol hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for certain applications, such as in pharmaceuticals and industrial formulations, where stability and solubility are critical .

Activité Biologique

2-Amino-2-methyl-1-propanol hydrochloride (AMP-HCl) is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and environmental chemistry. This article explores the biological activity of AMP-HCl, highlighting its mechanisms of action, toxicity, biodegradation, and potential therapeutic uses.

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 89.14 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 167.2 °C

- Melting Point : 24-28 °C

Mechanisms of Biological Activity

AMP-HCl functions as a neutralizer, buffer, and surfactant. It has been implicated in several biological pathways:

-

Cell Signaling : AMP-HCl interacts with various receptors and signaling pathways, including:

- 5-HT Receptor

- Adrenergic Receptors

- MAPK/ERK Pathway

- NF-κB Pathway

-

Anti-infection Properties : Research indicates that AMP-HCl exhibits antimicrobial activity against various pathogens, including:

- Bacterial strains

- Viruses (e.g., influenza virus, HIV)

- Fungal infections

- Impact on Cellular Processes : Studies have shown that AMP-HCl influences apoptosis, autophagy, and cell cycle regulation. It may modulate the activity of metabolic enzymes and proteases involved in these processes.

Toxicity and Safety Assessment

Toxicological studies have assessed the safety profile of AMP-HCl. The US EPA conducted studies indicating that no significant toxicity was observed in standard toxicity controls. The compound demonstrated a biodegradation rate of approximately 89.3% after 28 days when tested under aerobic conditions with activated sludge inoculum .

Table 1: Biodegradation Results of AMP-HCl

| Test Condition | % Biodegradation after 28 Days |

|---|---|

| Aerobic (Activated Sludge) | 89.3% |

| Anaerobic Conditions | Not readily biodegradable |

Environmental Fate

AMP-HCl undergoes significant environmental degradation when subjected to atmospheric conditions. Experimental studies indicate that it reacts with hydroxyl radicals (), leading to the formation of various degradation products such as:

- 2-amino-2-methylpropanal

- Propan-2-imine

- Acetamide

These products have implications for atmospheric chemistry and potential impacts on air quality .

Table 2: Degradation Products from Atmospheric Reactions

| Product Name | Chemical Structure |

|---|---|

| 2-Amino-2-methylpropanal | |

| Propan-2-imine | |

| Acetamide |

Case Studies

- Pharmaceutical Applications : In a study evaluating the efficacy of AMP-HCl as a pharmaceutical agent, it was found to enhance the bioavailability of certain drugs by acting as a stabilizer and solubilizer in formulations .

- Environmental Impact Studies : Research conducted in simulated urban atmospheres revealed that AMP-HCl significantly inhibits ozone formation and reduces integrated levels of OH radicals, showcasing its potential as an atmospheric pollutant mitigator .

Propriétés

IUPAC Name |

2-amino-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIUAOBHNJYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-68-5 (Parent) | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062905 | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3207-12-3 | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3207-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.